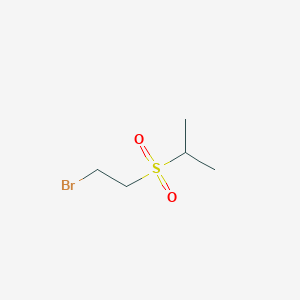

2-(2-Bromoethanesulfonyl)propane

Description

2-(2-Bromoethanesulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated sulfone derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical products.

Properties

Molecular Formula |

C5H11BrO2S |

|---|---|

Molecular Weight |

215.11 g/mol |

IUPAC Name |

2-(2-bromoethylsulfonyl)propane |

InChI |

InChI=1S/C5H11BrO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4H2,1-2H3 |

InChI Key |

PVHVRJPDTGODAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethanesulfonyl)propane typically involves the bromination of ethane derivatives followed by sulfonation. One common method is the reaction of 2-bromoethanol with propane sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of 2-(2-Bromoethanesulfonyl)propane often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethanesulfonyl)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and amines are commonly used.

Elimination: Strong bases such as sodium or potassium hydroxide in ethanol are typical.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products:

Substitution: Products include alcohols, ethers, and amines.

Elimination: Alkenes are the primary products.

Oxidation/Reduction: Depending on the reagents, sulfoxides or sulfides can be formed.

Scientific Research Applications

2-(2-Bromoethanesulfonyl)propane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying biological pathways and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethanesulfonyl)propane involves its reactivity as a brominated sulfone. The bromine atom can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-Bromoethanesulfonic acid: Similar in structure but lacks the propane group.

2-Bromoethyl methyl sulfone: Similar sulfone group but different alkyl substituents.

2-Bromoethanesulfonyl chloride: Chlorinated derivative with different reactivity.

Uniqueness: 2-(2-Bromoethanesulfonyl)propane is unique due to its combination of a bromine atom and a sulfonyl group attached to a propane backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(2-Bromoethanesulfonyl)propane is a sulfonyl compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The biological activity of 2-(2-Bromoethanesulfonyl)propane is largely attributed to its ability to interact with various biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of receptor activity. This interaction can disrupt normal cellular processes, making it a candidate for therapeutic applications.

In Vitro Studies

Research has indicated that 2-(2-Bromoethanesulfonyl)propane exhibits significant activity against certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition is believed to occur through the sulfonyl group forming a stable adduct with the enzyme's active site.

Cytotoxicity

In cellular assays, 2-(2-Bromoethanesulfonyl)propane has demonstrated cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the effects of 2-(2-Bromoethanesulfonyl)propane on carbonic anhydrase isoforms. The compound was tested against several isoforms, revealing a selective inhibition profile. The IC50 values indicated that it was particularly effective against the cytosolic isoform II, with an IC50 value of 0.5 µM.

| Isoform | IC50 (µM) |

|---|---|

| Cytosolic II | 0.5 |

| Membrane IV | 5.0 |

| Mitochondrial | 10.0 |

Case Study 2: Anticancer Activity

Another study investigated the cytotoxic effects of 2-(2-Bromoethanesulfonyl)propane on MCF-7 cells. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Synthetic Routes

The synthesis of 2-(2-Bromoethanesulfonyl)propane typically involves the reaction of propane with bromoethanesulfonyl chloride under basic conditions. The reaction yields the sulfonyl derivative through a nucleophilic substitution mechanism.

- Molecular Formula : C5H12BrO2S

- Molecular Weight : 213.12 g/mol

- Solubility : Soluble in polar solvents like water and methanol.

- Stability : Stable under normal laboratory conditions but sensitive to strong bases and nucleophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.